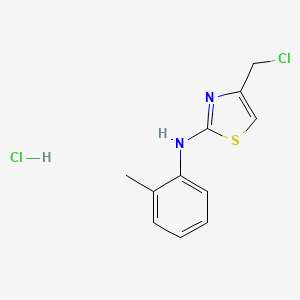![molecular formula C17H12N4O2S B2749264 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034369-95-2](/img/structure/B2749264.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the benzo[d]thiazole family and is known to possess various biochemical and physiological effects.
科学的研究の応用
Synthesis and Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that can be synthesized through various chemical reactions involving furan derivatives and possesses notable biological activities. For instance, the synthesis of pyridines, thioamides, thiazoles, and related derivatives from furan compounds has been explored, highlighting their antimicrobial and anticancer activities. Specifically, these compounds have shown high cytotoxicity against certain cancer cell lines, such as the MCF-7 breast cancer cell line, indicating potential for anticancer applications (Zaki, Al-Gendey, & Abdelhamid, 2018). Another study on the synthesis and transformations of related pyrazolo[4,3-g][1,3]benzothiazole derivatives discusses chemical modifications that could influence biological activity (El’chaninov, Aleksandrov, & Stepanov, 2018).
Antimicrobial and Antifungal Properties
Research into benzo[d]thiazole derivatives, including compounds structurally related to this compound, has also shown promising antibacterial and antifungal properties. Studies have reported the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) analysis of these compounds, revealing their effectiveness against various microbial strains. Notably, some derivatives have demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations (Palkar et al., 2017).
Antioxidant and Antineoplastic Potential
The exploration of thiazole derivatives for their effects on pro- and antioxidant processes in biological systems has uncovered their potential antineoplastic (anti-cancer) properties. Specifically, research on thiazole derivatives in the context of liver homogenates from healthy and tumor-bearing mice suggests that these compounds can modulate prooxidant and antioxidant processes without causing severe liver toxicity. This indicates a potential for development as antineoplastic agents with minimal adverse effects on healthy tissues (Shalai et al., 2021).
作用機序
Target of Action
The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,3-benzothiazole-2-carboxamide, has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the primary target of this compound could be a protein or enzyme essential for the survival or replication of this bacterium.
Mode of Action
The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development , indicating that the compound may bind to its target with high affinity and specificity.
Result of Action
The compound has been found to exhibit significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of Mycobacterium tuberculosis growth or survival.
特性
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-16(17-21-11-4-1-2-6-14(11)24-17)20-10-12-15(19-8-7-18-12)13-5-3-9-23-13/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTOOOIDCPTHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

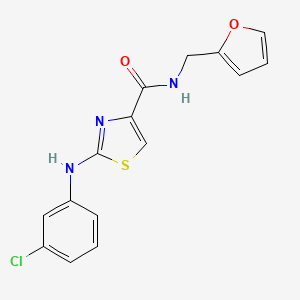

![3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B2749190.png)
![3'-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2749191.png)
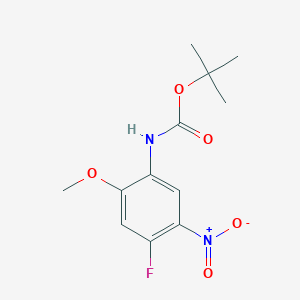
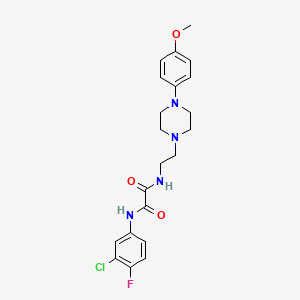
![5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2749194.png)
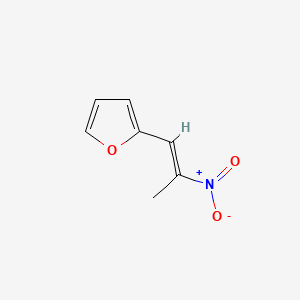
![N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2749197.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)
![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)
